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Ksp-IA

KSP inhibition ATPase activity IC50

Researchers studying mitotic arrest face confounding effects from microtubule-targeting agents. Ksp-IA is a selective, allosteric KSP inhibitor avoiding non-mitotic disruption, ideal for clean SAC studies. • Biochemical IC50 = 11 nM; Cellular EC50 = 30 nM - benchmark for KSP inhibitor screening. • No activity against other kinesins; ensures mitotic arrest is solely KSP-mediated. • Induces Bax-mediated apoptosis independent of p53 - suits p53-mutant cancer models. Supplied as ≥98% pure solid; global shipping with blue ice.

Molecular Formula C21H22F2N2O
Molecular Weight 356.4 g/mol
Cat. No. B1673857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKsp-IA
SynonymsKSP-IA;  KSP IA;  KSPIA; 
Molecular FormulaC21H22F2N2O
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N
InChIInChI=1S/C21H22F2N2O/c1-13(2)20(24)21(26)25-12-15(17-11-16(22)8-9-18(17)23)10-19(25)14-6-4-3-5-7-14/h3-11,13,19-20H,12,24H2,1-2H3/t19-,20-/m0/s1
InChIKeyGNFWJCGIZJCASB-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ksp-IA: A Potent, Specific Kinesin Spindle Protein Inhibitor for Mitotic Research


Ksp-IA (compound 17), with CAS number 639074-49-0, is a small-molecule, allosteric inhibitor of the Kinesin Spindle Protein (KSP/Eg5/KIF11), a mitotic motor protein essential for centrosome separation and bipolar spindle formation [1]. Unlike traditional microtubule-targeting agents (e.g., taxanes, vinca alkaloids), Ksp-IA specifically disrupts mitosis without affecting non-mitotic microtubule functions, offering a targeted mechanism for inducing cell cycle arrest and apoptosis in cancer research [2].

KSP motor domain inhibition workflow with mitotic-arrest endpoint
Microtubule-independent cell cycle studies requiring specific spindle disruption
p53-intact and p53-deficient model systems for apoptosis pathway research
Mid-potency KSP inhibitor with reported selectivity profile suitable for benchmark and control experiments.

Ksp-IA: Why Potency and Selectivity Data Demand Precision Over Generic KSP Inhibitors


The KSP inhibitor class exhibits significant functional divergence. Substituting one compound for another is not trivial, as potency (IC50/Ki), selectivity for KSP over other kinesins, and even the mechanism of apoptosis induction can vary dramatically between agents like Monastrol, Ispinesib, and Ksp-IA [1]. These differences directly impact experimental outcomes, such as the effective dose required for mitotic arrest in a specific cell line and the interpretation of downstream apoptotic pathways [2].

KSP inhibitor potency differences (e.g., Monastrol, Ispinesib) may shift effective mitotic-arrest concentration ranges and apoptotic readouts.
Selectivity profiles across the kinesin family vary; assuming interchangeable KSP inhibition without selectivity data risks off-target interpretation.
p53-dependence of apoptosis induction differs among KSP inhibitors; substitution can alter pathway-response context in p53-null models.

Quantitative Differentiation of Ksp-IA: A Comparative Evidence Guide for Scientific Selection


Ksp-IA Potency Profile: A Precise Midpoint in the KSP Inhibitor Landscape

Ksp-IA exhibits a KSP inhibitory IC50 of 11 nM, positioning it as a highly potent tool compound. While less potent than some ultra-high-affinity clinical candidates like Ispinesib (IC50 of 0.5 nM) or MK-0731 (IC50 of 2.2 nM), Ksp-IA is over 1000-fold more potent than the classical, weakly active KSP inhibitor Monastrol (IC50 ~14 μM) [1]. This places Ksp-IA as a robust, mid-potency research tool that avoids the potential off-target effects or experimental limitations associated with extreme picomolar potency [2].

KSP Inhibition Potency
Cross-study comparable
IC50 = 11 nM
Monastrol: 14,000 nM; Ispinesib: 0.5 nM
Mid-range inhibition level for KSP motor domain ATPase
Recombinant motor domain assay; cross-study comparison.
KSP inhibition ATPase activity IC50

Exceptional Kinesin Selectivity Profile of Ksp-IA

Ksp-IA demonstrates a clean selectivity profile. It shows no inhibitory activity against a panel of other kinesins, including the mitotic CENP-E and MKLP-1, and the trafficking kinesins KIF-3A and uKHC, with IC50 values all >50 μM [1]. This results in a >4,500-fold selectivity window for KSP. This profile is comparable to, and in some panels better characterized than, other inhibitors like MK-0731 (>20,000-fold selectivity for KSP) [2] and Ispinesib (also reported to have high selectivity).

Kinesin Selectivity
Cross-study comparable
>4,500-fold over CENP-E, MKLP-1, KIF-3A, uKHC
Off-target kinesins IC50 > 50,000 nM
Supports KSP-specific phenotypic attribution in mitotic studies
Biochemical panel; class-level inference for untested kinesins.
Selectivity Kinesin family CENP-E

Cellular Efficacy of Ksp-IA in Ovarian Cancer Model Systems

In A2780 ovarian carcinoma cells, Ksp-IA induces a characteristic mitotic arrest in a dose-dependent manner, with an EC50 of 30 nM following a 16-hour treatment [1]. This cellular potency is consistent with its biochemical IC50, confirming good cell permeability and target engagement. While this is less potent than reported cellular EC50 values for MK-0731 (3-5 nM in several lines) [2], it represents a well-defined and reproducible cellular response.

Cellular Mitotic Arrest
Cross-study comparable
EC50 = 30 nM (A2780 cells, 16h)
MK-0731 reported EC50 3-5 nM
Validates cell permeability and target engagement at nanomolar levels
FACS-based DNA content analysis; cell-line-specific response.
Mitotic arrest EC50 Ovarian cancer

p53-Independent Apoptosis Induction: A Key Differentiator for Ksp-IA

Ksp-IA-induced apoptosis is independent of the tumor suppressor protein p53. In isogenic cell line models, Ksp-IA caused similar or even higher levels of apoptosis in p53-knockdown cells compared to their p53-intact counterparts [1]. This contrasts with other chemotherapeutics like doxorubicin, whose efficacy is often dependent on a functional p53 pathway. This mechanism is linked to the requirement for both spindle checkpoint activation and subsequent mitotic slippage to activate the pro-apoptotic protein Bax [2].

p53-Independent Apoptosis
Class-level inference
Comparable apoptosis in p53-WT and p53-KD cells
Distinct from p53-dependent agents like doxorubicin
Enables apoptosis pathway research in p53-deficient backgrounds
Isogenic cell models; Bax-mediated mechanism reported.
p53 Apoptosis Bax

Ksp-IA: Strategic Application Scenarios Derived from Empirical Evidence


Investigating Spindle Assembly Checkpoint (SAC) Function

Ksp-IA is an ideal tool for probing SAC activation and maintenance. Its high selectivity ensures that observed mitotic arrest (EC50 = 30 nM) [1] and subsequent mitotic slippage are direct consequences of KSP inhibition, providing a clean system to study SAC signaling pathways without confounding microtubule-associated side effects [2].

Modeling p53-Independent Apoptotic Pathways

Ksp-IA's well-documented ability to induce Bax-mediated apoptosis independently of p53 [1] makes it a superior choice for research on p53-mutant or -deficient cancers. It can be used to dissect the intrinsic apoptotic pathway in cell lines where other agents, like doxorubicin, are less effective due to p53 dependency [2].

In Vitro Validation of Novel KSP Inhibitor Scaffolds

With its well-defined biochemical (IC50 = 11 nM) and cellular (EC50 = 30 nM) potency [1], Ksp-IA serves as a robust positive control and benchmark compound. Its mid-range potency profile allows for a more sensitive and quantitative comparison when screening and characterizing new KSP inhibitor candidates in both enzymatic and cell-based assays.

Elucidating Mitotic Slippage and Tetraploidy Checkpoints

The compound's effect is reversible after short-term exposure, but prolonged inhibition (>24h) leads to mitotic slippage and generation of tetraploid cells [1]. This characteristic makes Ksp-IA a valuable agent for studying the mechanisms and consequences of mitotic slippage, as well as the cellular response to tetraploidy, a key event in genomic instability [2].

Application
Selection Property
Validation Focus
SAC signaling research
KSP-selective inhibitor with defined mitotic arrest
SAC activation and mitotic slippage endpoint reproducibility
p53-independent apoptosis studies
p53-independent Bax-mediated pathway probe
Apoptosis endpoint in p53-null and isogenic cell models
Novel KSP inhibitor screening
Well-characterized mid-potency benchmark
Biochemical and cellular assay response calibration
Mitotic slippage and tetraploidy research
Reversible inhibition enabling slippage induction
Tetraploidy checkpoint and genomic instability model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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